molecular formula C47H63ClN4O14S B12465508 DM1-Mcc

DM1-Mcc

Cat. No.: B12465508
M. Wt: 975.5 g/mol
InChI Key: RUQUNWQAIDSPKO-QKJXIHRLSA-N
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Description

DM1-Mcc, also known as mertansine-maleimidomethyl cyclohexane-1-carboxylate, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a microtubule inhibitor, and is commonly linked to monoclonal antibodies to target specific cancer cells. This compound is particularly significant in the treatment of HER2-positive breast cancer when conjugated with trastuzumab, forming trastuzumab emtansine (T-DM1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DM1-Mcc involves the conjugation of mertansine (DM1) with maleimidomethyl cyclohexane-1-carboxylate (Mcc) through an amide bond coupling. The process typically uses an N-hydroxysuccinimidyl (NHS) ester and a maleimide as activated functional groups. The conjugation buffer is prepared with 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as hydrophobic interaction chromatography and mass spectrometry are employed to analyze and optimize the ADCs .

Chemical Reactions Analysis

Types of Reactions

DM1-Mcc undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group in Mcc can react with thiol groups in antibodies to form stable thioether bonds.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve thiol-containing antibodies and this compound in a buffer solution at neutral pH.

    Hydrolysis: Can be induced using acidic or basic solutions.

Major Products

    Substitution Reactions: Result in the formation of antibody-drug conjugates.

    Hydrolysis: Produces free DM1 and Mcc.

Scientific Research Applications

DM1-Mcc has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Some key applications include:

Mechanism of Action

DM1-Mcc exerts its effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. The monoclonal antibody component of the ADC targets specific antigens on cancer cells, directing this compound to the tumor site. Upon internalization, the ADC is degraded in lysosomes, releasing DM1, which binds to tubulin and prevents microtubule assembly .

Comparison with Similar Compounds

DM1-Mcc is compared with other maytansinoid-based ADCs such as:

This compound is unique due to its non-cleavable linker, which provides stability in the bloodstream and ensures targeted delivery to cancer cells .

Properties

Molecular Formula

C47H63ClN4O14S

Molecular Weight

975.5 g/mol

IUPAC Name

4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C47H63ClN4O14S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)49-47)26(2)41-46(4,66-41)36(22-38(54)51(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)50(5)37(53)16-17-67-34-21-39(55)52(42(34)56)24-28-12-14-30(15-13-28)43(57)58/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H,49,60)(H,57,58)/t26-,27+,28?,30?,33+,34?,35-,36+,41-,46+,47+/m1/s1

InChI Key

RUQUNWQAIDSPKO-QKJXIHRLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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